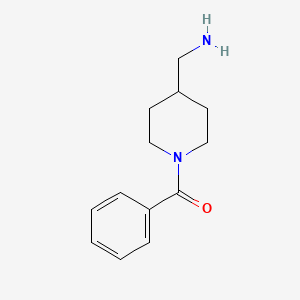

(1-Benzoylpiperidin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXTXWBKNWENJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262864-18-6 | |

| Record name | (1-benzoylpiperidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Piperidine Derivatives in Chemical Synthesis

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds. nih.govgoogle.com Its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.gov The prevalence of the piperidine scaffold can be attributed to several factors, including its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and for improving the pharmacokinetic properties of a molecule, such as solubility and membrane permeability. nih.govnih.gov

The synthesis of substituted piperidines is a well-established yet continually evolving field of organic chemistry. nih.gov The piperidine ring can be functionalized at various positions, allowing for the precise spatial arrangement of different chemical groups. This tunability is a key reason why piperidine derivatives are so widely employed in drug discovery, with applications spanning a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. google.com

Rationale for the Research Focus on the 1 Benzoylpiperidin 4 Yl Methanamine Core

The specific focus on the (1-Benzoylpiperidin-4-yl)methanamine core stems from its potential as a versatile building block for creating libraries of compounds with diverse biological activities. The benzoyl group at the piperidine (B6355638) nitrogen modulates the basicity of the nitrogen and introduces an aromatic system that can participate in various intermolecular interactions. The aminomethyl group at the 4-position provides a key reactive handle for introducing a wide range of substituents.

A significant area of research for derivatives of this scaffold has been in the development of novel treatments for central nervous system disorders. For instance, a number of this compound derivatives have been designed and synthesized as "biased agonists" of the serotonin (B10506) 5-HT1A receptor. nih.govacs.orgfigshare.com These compounds have shown promise as potential antidepressant agents with a novel mechanism of action. nih.govacs.orgfigshare.com The rationale behind this research is to create compounds that selectively activate specific downstream signaling pathways of the 5-HT1A receptor, potentially leading to improved therapeutic efficacy and reduced side effects compared to existing treatments.

Overview of Key Chemical Features and Reactive Sites

The (1-Benzoylpiperidin-4-yl)methanamine scaffold possesses several key chemical features and reactive sites that make it a versatile synthetic intermediate.

The piperidine (B6355638) ring typically adopts a stable chair conformation. The N-benzoyl group is a crucial feature, as the amide bond is generally stable but can be cleaved under specific conditions to allow for further functionalization of the piperidine nitrogen. The carbonyl group of the benzoyl moiety can also influence the electronic properties of the aromatic ring.

The primary aminomethyl group at the 4-position is a highly reactive site. This primary amine can readily undergo a variety of chemical transformations, including:

N-alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl chains.

N-acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Formation of Schiff bases: Condensation with aldehydes or ketones.

The aromatic benzoyl ring itself can also be a site for modification, particularly if it is substituted with activating or directing groups. Electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring.

Scope and Objectives of Academic Research on the Compound

Established Synthetic Routes to the Core Structure

The construction of the this compound scaffold relies on a series of well-established chemical transformations. These routes often involve the initial formation of a suitably substituted piperidine (B6355638) ring, followed by the introduction of the aminomethyl group and finally the benzoyl moiety, or a variation in the sequence of these key steps.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this approach can be employed to introduce the aminomethyl group at the C4 position of the piperidine ring.

A common strategy involves the use of a 1-benzoyl-4-piperidone as a key intermediate. This ketone can undergo reductive amination with ammonia (B1221849) or an ammonia equivalent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the primary amine. A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is compatible with a wide range of functional groups. nih.govorganic-chemistry.org Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. masterorganicchemistry.comrsc.org The general procedure for reductive amination using sodium triacetoxyborohydride typically involves stirring the ketone and the amine source in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent. organic-chemistry.org

Alternatively, if 1-benzoylpiperidine-4-carbaldehyde (B7792621) is used as the starting material, a direct reductive amination with ammonia will also yield the desired product.

Table 1: Reductive Amination Conditions for Amine Synthesis

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |

| 1-Benzoyl-4-piperidone | Ammonia | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room temperature, 12-24h |

| 1-Benzoyl-4-piperidone | Ammonia | Sodium Cyanoborohydride/MeOH | Methanol | Mildly acidic pH |

| 1-Benzoylpiperidine-4-carbaldehyde | Ammonia | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol/Methanol | Elevated pressure and temperature |

Amidation Reactions for Benzoyl Moiety Introduction

The introduction of the benzoyl group is a critical step in the synthesis of the target molecule. This is typically achieved through an amidation reaction between a piperidine precursor and a benzoylating agent.

One of the most direct routes involves the N-benzoylation of a pre-formed 4-(aminomethyl)piperidine (B1205859) derivative. In this approach, the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent such as benzoyl chloride. The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. orgsyn.orgnih.gov The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran being common.

Another strategy starts from the commercially available isonipecotic acid (piperidine-4-carboxylic acid). wikipedia.org In this multi-step sequence, the piperidine nitrogen is first protected, for example, as an N-acetyl derivative. The carboxylic acid is then converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). This is followed by a Friedel-Crafts acylation with benzene (B151609), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to form the benzoyl group at the C4 position. Subsequent deprotection of the piperidine nitrogen and re-acylation with benzoyl chloride would lead to the desired framework. nih.govchemicalbook.com

Table 2: Common Benzoylation Reagents and Conditions

| Piperidine Precursor | Benzoylating Agent | Base/Catalyst | Solvent |

| 4-(Aminomethyl)piperidine | Benzoyl Chloride | Triethylamine/Pyridine | Dichloromethane |

| Piperidine | Benzoyl Chloride | Sodium Hydroxide | Water |

| 1-Acetyl-4-piperidinecarbonyl chloride | Benzene | Aluminum Chloride | 1,2-Dichloroethane |

A publication by Prathebha et al. describes the synthesis of a related diamide, N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, starting from 4-methyl piperidine. nih.gov In this procedure, a double benzoylation occurs on both the piperidine nitrogen and the nitrogen of the aminomethyl group that would be formed from the methyl group in a separate step. This highlights the reactivity of the piperidine nitrogen towards benzoylation.

Piperidine Ring Formation Strategies

A prominent method for the synthesis of 4-piperidones, which are key precursors to this compound, is the Dieckmann condensation. google.com This intramolecular cyclization of a diester is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydride. The starting diester can be prepared by the double Michael addition of a primary amine (e.g., benzylamine (B48309), which can be later deprotected) to two equivalents of an acrylate (B77674) ester, such as methyl acrylate. The resulting β-keto ester from the Dieckmann condensation can then be hydrolyzed and decarboxylated to afford the N-substituted 4-piperidone (B1582916).

Cyanohydrin Intermediates in Synthesis

The use of cyanohydrin intermediates provides an alternative pathway to introduce the C4-aminomethyl group. This approach often utilizes the Strecker amino acid synthesis or a related cyanation reaction.

Starting from 1-benzoyl-4-piperidone, a Strecker-type reaction can be initiated. In this sequence, the ketone reacts with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride). This forms an α-aminonitrile intermediate, where a nitrile and an amino group are attached to the same carbon (C4 of the piperidine ring). Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield a carboxylic acid, which would then require reduction to the desired aminomethyl group. A more direct route would be the reduction of the α-aminonitrile, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to directly afford the this compound.

Alternatively, the synthesis can proceed through the formation of 1-benzoylpiperidine-4-carbonitrile. This intermediate can be prepared from a corresponding 4-halopiperidine derivative via nucleophilic substitution with a cyanide salt. The nitrile group can then be reduced to the primary amine using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation.

Novel and Advanced Synthetic Transformations

In addition to the well-established routes, ongoing research focuses on developing more efficient and stereocontrolled methods for the synthesis of this compound and its analogs.

Stereoselective Synthesis of Enantiopure this compound

The development of methods to produce enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be envisioned to achieve this.

One approach is the asymmetric reductive amination of 1-benzoyl-4-piperidone. This can be achieved by using a chiral amine as a resolving agent or by employing a chiral catalyst in the reduction of the intermediate imine. While specific examples for the title compound are not prevalent in the literature, the asymmetric synthesis of piperidine derivatives via biocatalytic transamination has been reported, which could potentially be adapted for this purpose.

Another strategy involves the chiral resolution of the racemic this compound. This can be accomplished by forming diastereomeric salts with a chiral acid, followed by separation of the diastereomers through crystallization and subsequent liberation of the enantiopure amine. Alternatively, enzymatic resolution, where an enzyme selectively acylates one enantiomer of the racemic amine, can be employed to separate the enantiomers. For instance, lipases have been used for the kinetic resolution of racemic amines via amidation in an organic medium. researchgate.net

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, offering a powerful platform for the synthesis of diverse derivatives of this compound. These reactions allow for the introduction of a wide array of functional groups onto both the benzoyl and piperidine moieties, facilitating the exploration of structure-activity relationships.

One of the most prominent examples is the Buchwald-Hartwig amination , which is extensively used for the formation of C-N bonds. In the context of this compound derivatives, this reaction can be employed to couple substituted aryl halides or triflates with the piperidine nitrogen or the methanamine nitrogen, although the latter is less common due to the primary nature of the amine. A general representation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.

Recent studies have demonstrated the synthesis of N-aryl galantamine analogues using the Pd-catalyzed Buchwald-Hartwig cross-coupling reaction with good to excellent yields nih.gov. This methodology can be conceptually applied to the synthesis of N-aryl derivatives of this compound. The choice of palladium catalyst and ligand is crucial for the success of these couplings. Commonly used catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine (B1218219) ligands such as XantPhos, which have been shown to be effective in the synthesis of ortho-methylated benzamides via denitrogenative cross-coupling nih.govmit.edu.

Another significant application of palladium catalysis is in aminocarbonylation reactions , where carbon monoxide is incorporated to form amide bonds. This method can be used to synthesize N-acyl derivatives of piperidine. For instance, the palladium-catalyzed aminocarbonylation of iodoalkenes and iodo(hetero)arenes with tropane-based amines has been successfully demonstrated, yielding N-acylnortropane derivatives rsc.org. This strategy could be adapted to acylate the piperidine nitrogen of a suitable precursor to this compound.

The synthesis of substituted 1,4-benzodiazepines has also been achieved through palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, proceeding via π-allylpalladium intermediates chemicalsknowledgehub.com. While not a direct synthesis of the target compound, this illustrates the versatility of palladium catalysis in constructing complex heterocyclic systems that may share structural similarities with derivatives of this compound.

The following table summarizes representative palladium-catalyzed coupling reactions applicable to the synthesis of related structures.

| Coupling Reaction | Reactants | Catalyst/Ligand System | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(OAc)₂ / XantPhos | N-Aryl Amides | nih.govmit.edu |

| Aminocarbonylation | Iodoalkene/Iodoarene, Amine, CO | Pd(OAc)₂ / PPh₃ or Xantphos | N-Acyl Amides | rsc.org |

| Heck Reaction | Aryl Bromide, Baylis-Hillman Adduct | Pd(dbpf)Cl₂ | α-Benzyl-β-keto Esters | chemicalbook.com |

| Cyclization | N-Tosyl-2-aminobenzylamine, Propargylic Carbonate | Pd₂(dba)₃ / Ligand | 1,4-Benzodiazepines | chemicalsknowledgehub.com |

| N-Arylation of Amidines | Amidine, Aryl Halide/Triflate | Pd Catalyst / Ligand | N-Monoarylamidines | cam.ac.uk |

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to enhance sustainability, reduce environmental impact, and improve safety and cost-effectiveness. The scalable synthesis of this compound and its derivatives can benefit significantly from the application of these principles.

A key focus of green chemistry is the use of environmentally benign solvents . Traditional syntheses often employ hazardous solvents. Research has shown that water can be an effective medium for certain reactions in piperidine synthesis, such as the Rh/C-catalyzed hydrogenation of pyridines drreddys.com. The use of bio-based solvents like Cyrene™ has also been explored for amide synthesis from acid chlorides and amines, offering a more sustainable alternative drreddys.com.

Catalysis is another cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily recovered and recycled, is highly desirable. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, such as the reduction of pyridine N-oxides to piperidines drreddys.com. The development of a new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) utilized a Pt/γ-Al₂O₃ catalyst, which demonstrated good performance and potential for recyclability drreddys.com.

Atom economy and waste reduction are also critical considerations. One-pot synthesis and multicomponent reactions are powerful strategies to improve atom economy by combining multiple reaction steps without isolating intermediates, thereby reducing solvent usage and waste generation. The synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been achieved in a one-pot cyclocondensation under microwave irradiation in an aqueous medium drreddys.com.

In a case study on sustainable API manufacture, a benzylic bromination was achieved via a photo flow process, which eliminated the need for an explosive radical initiator and replaced a hazardous solvent with a more environmentally friendly option d-nb.info. Such approaches can be applied to the synthesis of precursors for this compound.

The following table highlights some green chemistry approaches relevant to the synthesis of piperidine derivatives.

| Green Chemistry Principle | Application Example | Benefits | Reference |

| Use of Greener Solvents | Hydrogenation of pyridines in water | Reduced use of volatile organic compounds (VOCs) | drreddys.com |

| Use of Greener Solvents | Amide synthesis in Cyrene™ | Bio-based, biodegradable solvent | drreddys.com |

| Catalysis | Heterogeneous Pd/C for hydrogenation | Catalyst recyclability, simplified purification | drreddys.com |

| Renewable Feedstocks | Synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan | Use of bio-based starting materials | drreddys.com |

| Process Intensification | One-pot synthesis of cyclic amines | Reduced waste, energy, and solvent consumption | drreddys.com |

| Photochemistry | Photo flow bromination | Elimination of hazardous reagents, milder conditions | d-nb.info |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in the pharmaceutical industry, offering significant advantages over traditional batch processing, including enhanced safety, improved process control, higher yields, and greater efficiency. d-nb.inforesearchgate.netdtic.milresearchgate.net These benefits are particularly relevant for the continuous production of APIs like this compound.

The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large-scale batch reactors. researchgate.net This precise control can lead to improved product quality and consistency. For instance, the flow synthesis of a key intermediate for the drug brivanib (B1684546) alaninate (B8444949) involved an exothermic oxidative rearrangement that was effectively managed in a flow system researchgate.net.

Flow chemistry is particularly well-suited for reactions that are hazardous to conduct on a large scale in batch mode. The small reaction volumes within a flow reactor at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions dtic.mil. Pfizer reported a three-step synthesis of substituted pyrazoles involving a diazonium salt and a substituted hydrazine, where a flow-based system provided high heat removal capability and minimized the amount of hazardous material in the system at any one time core.ac.uk.

The integration of in-line analysis and purification steps is another significant advantage of continuous flow systems. This allows for real-time monitoring of the reaction progress and immediate purification of the product stream, leading to a more streamlined and efficient manufacturing process d-nb.inforesearchgate.net.

The table below presents examples of API synthesis using continuous flow chemistry, illustrating the potential for applying this technology to the production of this compound.

| API or Intermediate | Key Reaction in Flow | Advantages of Flow Chemistry | Reference |

| Rifampicin Intermediate | Amine-alkyne coupling and cyclization | Higher yield, reduced reagent use, integrated purification | google.com |

| Brivanib Alaninate Intermediate | Oxidative rearrangement | Management of exothermic reaction | researchgate.net |

| Substituted Pyrazoles | Diazonium salt formation and reaction | Enhanced safety with hazardous intermediates | core.ac.uk |

| Indole Compound | High-temperature, high-pressure reaction | Enabled large-scale production under extreme conditions | dtic.mil |

| Valsartan Precursor | N-acylation, Suzuki-Miyaura coupling, hydrolysis | Multi-step continuous synthesis | google.com |

Synthesis of Key Precursors and Intermediates

Synthesis of 4-Piperidone Derivatives

4-Piperidone derivatives are fundamental building blocks for the synthesis of this compound. A common and versatile precursor is N-Boc-4-piperidone . Its synthesis often starts from 4-piperidone hydrochloride, which is protected with a tert-butoxycarbonyl (Boc) group.

A widely used method for preparing more complex 4-piperidone derivatives is the Dieckmann condensation . For example, 1-benzyl-4-piperidone can be synthesized from benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis/decarboxylation drreddys.com.

Reductive amination of N-Boc-4-piperidone is a key step in introducing the amine functionality at the 4-position. Reaction with aniline (B41778) and a reducing agent like sodium triacetoxyborohydride (STAB) yields tert-butyl 4-(phenylamino)piperidine-1-carboxylate orgsyn.orgprepchem.com. This intermediate can then be further functionalized.

The following table summarizes synthetic methods for key 4-piperidone derivatives.

| 4-Piperidone Derivative | Synthetic Method | Starting Materials | Reference |

| 1-Benzyl-4-piperidone | 1,4-addition, Dieckmann condensation | Benzylamine, Methyl Acrylate | drreddys.com |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | N-Boc-4-piperidone, Aniline | orgsyn.orgprepchem.com |

| 1-Boc-4-cyanopiperidine | Dehydration of oxime/amide | N-Boc-4-piperidinecarboxaldehyde | researchgate.net |

Preparation of Functionalized Benzoyl Chlorides

Functionalized benzoyl chlorides are essential reagents for the N-acylation of the piperidine nitrogen to introduce the benzoyl group. These are typically prepared from the corresponding benzoic acids.

A common method for this transformation is the reaction of a benzoic acid with **thionyl chloride (SOCl₂) **, often in the presence of a catalytic amount of dimethylformamide (DMF) nih.govchim.itthieme-connect.de. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding the benzoyl chloride.

Alternatively, **oxalyl chloride ((COCl)₂) ** can be used, which often provides cleaner reactions as the byproducts (CO, CO₂, HCl) are all gaseous nih.govthieme-connect.degoogle.com. This method has been successfully applied to the synthesis of a variety of substituted benzoyl chlorides, including 4-alkylbenzoyl chlorides thieme-connect.de.

The table below outlines common methods for the preparation of benzoyl chlorides.

| Reagent | Reaction Conditions | Advantages | Reference |

| Thionyl Chloride (SOCl₂) | Heating, often with catalytic DMF | Readily available, effective | nih.govchim.itthieme-connect.de |

| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating, often in an inert solvent | Gaseous byproducts, clean reaction | nih.govthieme-connect.degoogle.com |

| Phosphorus Pentachloride (PCl₅) | Mixing at room temperature | Highly reactive | nih.govgoogle.com |

Preparation of Intermediate Amine Derivatives

The core amine intermediate for the synthesis of this compound is 4-(aminomethyl)piperidine . This can be prepared through various routes, often involving the reduction of a nitrile or an oxime.

A common strategy involves the synthesis of 1-Boc-4-cyanopiperidine from N-Boc-4-piperidinecarboxaldehyde researchgate.net. The cyano group can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another important intermediate is tert-butyl (piperidin-4-ylmethyl)carbamate , where the primary amine is protected with a Boc group. This allows for selective N-acylation of the piperidine nitrogen. This intermediate can be synthesized, for example, by the reductive amination of N-Boc-4-piperidone with ammonia, followed by protection of the resulting primary amine.

A direct synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]benzamide has been reported starting from 4-methylpiperidine, which is reacted with benzoyl chloride in the presence of triethylamine rsc.org. This one-pot procedure directly yields a dibenzoylated product.

The following table summarizes methods for preparing key amine intermediates.

| Intermediate Amine Derivative | Synthetic Method | Starting Materials | Reference |

| 4-(Aminomethyl)piperidine | Reduction of 4-cyanopiperidine | 4-Cyanopiperidine | |

| tert-Butyl (piperidin-4-ylmethyl)carbamate | Reductive amination and Boc protection | N-Boc-4-piperidone, Ammonia | |

| N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide | Direct dibenzoylation | 4-Methylpiperidine, Benzoyl Chloride | rsc.org |

X-ray Crystallography Studies of this compound and its Analogues

While a specific crystal structure for this compound is not publicly available, analysis of closely related benzoylpiperidine derivatives provides a robust model for its solid-state architecture. Studies on compounds such as N-[(1-Benzoyl-piperidin-4-yl)meth-yl]benzamide and 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]meth-yl}benzamide monohydrate offer critical insights into the expected structural features. who.int

In the crystalline state, molecules of benzoylpiperidine derivatives are typically organized into complex supramolecular networks stabilized by a variety of intermolecular forces. The primary amino group and the amide carbonyl oxygen are key functional groups involved in hydrogen bonding. It is expected that this compound would exhibit significant intermolecular N-H···O hydrogen bonds, where the amine proton acts as a donor and the benzoyl carbonyl oxygen acts as an acceptor, linking molecules into chains or sheets.

In the analogue 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]meth-yl}benzamide monohydrate, the crystal structure reveals a sheet-like arrangement generated by N-H···O and C-H···O hydrogen bonds, with a water molecule mediating some of these interactions. who.int Similarly, weak C-H···O interactions involving the piperidine and phenyl ring hydrogens are common in stabilizing the crystal lattice of such compounds. nih.gov These interactions collectively dictate the crystal packing, influencing the material's physical properties.

Table 1: Representative Intermolecular Interactions in Benzoylpiperidine Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| N-H···O | Amine (N-H) | Carbonyl (O=C) | 2.8 - 3.2 | who.int |

| C-H···O | Phenyl (C-H) | Carbonyl (O=C) | 3.2 - 3.5 | nih.gov |

| C-H···π | Piperidine (C-H) | Phenyl Ring | 3.4 - 3.8 |

This table is illustrative and based on data from analogous structures.

Consistent with studies on numerous piperidine-containing compounds, the six-membered piperidine ring of this compound is expected to adopt a stable chair conformation. who.intnih.gov This conformation minimizes steric strain and is the most energetically favorable arrangement. The aminomethyl substituent at the C4 position can exist in either an axial or equatorial orientation, though the equatorial position is generally favored to reduce steric hindrance.

The benzoyl moiety is attached to the piperidine nitrogen. The rotation around the N-benzoyl bond can lead to different conformers. In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the mean plane of the piperidine ring is significantly twisted relative to the plane of the benzene ring, with a dihedral angle of 39.89 (7)°. nih.gov A similar non-planar arrangement is anticipated for this compound, influenced by steric interactions between the ortho-hydrogens of the benzoyl group and the axial hydrogens at the C2 and C6 positions of the piperidine ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Benzoyl-C=O | ~170 | - | - |

| Benzoyl-C1' | ~136 | - | - |

| Benzoyl-C2'/C6' | ~129 | ~7.4 | m |

| Benzoyl-C3'/C5' | ~128 | ~7.4 | m |

| Benzoyl-C4' | ~130 | ~7.4 | m |

| Piperidine-C2/C6 | ~47 / ~42 | ~4.6 (ax), ~3.0 (eq) | m |

| Piperidine-C3/C5 | ~29 | ~1.9 (ax), ~1.3 (eq) | m |

| Piperidine-C4 | ~35 | ~1.7 | m |

| Aminomethyl-CH₂ | ~45 | ~2.6 | d |

| Amine-NH₂ | - | ~1.5 (variable) | br s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The signals for the axial and equatorial protons on the piperidine ring are often split due to restricted rotation around the amide bond, leading to two sets of signals.

2D NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between the aminomethyl protons and the H4 proton of the piperidine ring. It would also map out the spin system within the piperidine ring, showing correlations between H2/H6 and H3/H5, and between H3/H5 and H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.6 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming their assignment to the aminomethyl group.

From the benzoyl protons to the carbonyl carbon (~170 ppm).

From the piperidine H2/H6 protons to the benzoyl carbonyl carbon, confirming the N-acylation site.

From the aminomethyl protons to the piperidine C3/C5 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY would show correlations between axial and equatorial protons on the same carbon atom and between axial protons on different carbons (e.g., H2ax to H4ax and H6ax), confirming the chair conformation of the piperidine ring. It can also show correlations between the benzoyl protons and the piperidine H2/H6 protons, providing information on the rotational preference of the benzoyl group. nih.govugm.ac.id

This compound itself is achiral. However, if chiral centers are introduced into the molecule, for example, by substitution on the piperidine ring or the benzoyl group, a racemic mixture of enantiomers would result. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to distinguish between these enantiomers.

Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used for this purpose. When a racemic mixture is treated with a chiral auxiliary, it forms transient diastereomeric complexes (with CSAs) or new diastereomeric compounds (with CDAs). These diastereomers are no longer mirror images and will have different NMR spectra. This results in the splitting of signals for the enantiomers, allowing for the determination of enantiomeric excess (ee). Various chiral auxiliaries, including those based on cyclodextrins or other chiral molecules, have been effectively used for the enantiodiscrimination of amines and amides.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the molecular formula (C13H18N2O) and provides insights into its structural integrity through characteristic fragmentation patterns.

The molecular ion peak [M]+• for this compound is expected at an m/z corresponding to its molecular weight. In electrospray ionization (ESI), common adducts such as [M+H]+ and [M+Na]+ are often observed. The predicted m/z value for the protonated molecule [M+H]+ is approximately 219.1492, which is a key indicator of the compound's identity in high-resolution mass spectrometry. chemicalbook.com

The fragmentation of this compound in the mass spectrometer is influenced by the presence of the benzoyl group, the piperidine ring, and the aminomethyl substituent. The primary fragmentation pathways typically involve the cleavage of the most labile bonds, which are often adjacent to heteroatoms or functional groups.

Key fragmentation patterns for this molecule include:

Loss of the Benzoyl Group: A common fragmentation pathway is the cleavage of the amide bond, resulting in the loss of the benzoyl group (C6H5CO•, mass ≈ 105 Da). This would generate a fragment corresponding to the protonated 4-(aminomethyl)piperidine cation.

Formation of the Benzoyl Cation: The formation of a stable acylium ion, [C6H5CO]+, at m/z 105 is a very common and often abundant peak for benzoyl-containing compounds. spectrabase.com This is a strong diagnostic peak.

Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation through various pathways. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines and can lead to the opening of the ring. nih.govlibretexts.org

Loss of the Aminomethyl Group: Cleavage of the C-C bond between the piperidine ring and the aminomethyl group (-CH2NH2) can occur, leading to a loss of 30 Da.

The analysis of these fragment ions allows for the comprehensive structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts chemicalbook.com

| Adduct | Predicted m/z |

| [M+H]+ | 219.14918 |

| [M+Na]+ | 241.13112 |

| [M+K]+ | 257.10506 |

| [M+NH4]+ | 236.17572 |

| [M-H]- | 217.13462 |

| [M+HCOO]- | 263.14010 |

Table 2: Likely Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Approximate m/z |

| Benzoyl cation | [C6H5CO]+ | 105 |

| 4-(Aminomethyl)piperidine cation (after loss of benzoyl) | [C6H13N2]+ | 113 |

| Loss of aminomethyl group from [M+H]+ | [C12H15NO]+ | 189 |

| Piperidinyl-methanamine fragment | Various |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups. Analysis of the IR spectrum of the closely related N-benzoylpiperidine provides a strong basis for these assignments. nih.gov

Amide Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1630-1650 cm-1, which is characteristic of a tertiary amide carbonyl group. This is one of the most prominent peaks in the spectrum.

Aromatic C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds on the benzene ring are typically found just above 3000 cm-1. vscht.cz

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the piperidine ring and the methylene (B1212753) group will appear as strong absorptions in the region of 2850-2950 cm-1. pressbooks.pub

N-H Bending: The primary amine (-NH2) group will exhibit a bending vibration (scissoring) in the range of 1590-1650 cm-1, which may overlap with the amide carbonyl stretch.

C-N Stretch: The stretching vibrations for the C-N bonds of the amide and the amine are expected in the fingerprint region, typically between 1200 and 1350 cm-1.

Aromatic C=C Bending: Out-of-plane bending vibrations for the aromatic ring often produce strong bands in the 690-900 cm-1 region, which can be indicative of the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

Aromatic Ring Breathing: The symmetric "breathing" vibration of the benzene ring is expected to produce a strong and sharp band around 1000 cm-1.

C=O Stretch: The amide carbonyl stretch will also be visible in the Raman spectrum, typically in the same region as in the IR spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present in the Raman spectrum.

The combination of IR and Raman spectroscopy allows for a thorough characterization of the functional groups within this compound, confirming the presence of the benzoyl, piperidine, and aminomethyl moieties.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| Amide C=O | Stretch | ~1630-1650 | IR, Raman |

| Aromatic C-H | Stretch | ~3000-3100 | IR, Raman |

| Aliphatic C-H (piperidine) | Stretch | ~2850-2950 | IR, Raman |

| Primary Amine N-H | Stretch | ~3300-3500 (broad) | IR |

| Primary Amine N-H | Bend (scissoring) | ~1590-1650 | IR |

| Aromatic C=C | Stretch | ~1450-1600 | IR, Raman |

| C-N (amide) | Stretch | ~1250-1350 | IR |

| C-N (aliphatic amine) | Stretch | ~1000-1200 | IR |

| Aromatic Ring | Breathing | ~1000 | Raman |

| Aromatic C-H | Out-of-plane bend | ~690-900 | IR |

Computational Chemistry and Molecular Modeling of 1 Benzoylpiperidin 4 Yl Methanamine and Its Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a detailed understanding of the electronic properties of (1-Benzoylpiperidin-4-yl)methanamine and its analogs, which is crucial for predicting their reactivity and spectroscopic characteristics.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing benzoyl group and the electron-donating aminomethyl and piperidine (B6355638) groups. This distribution of electron density is fundamental to its chemical reactivity and biological interactions.

Density Functional Theory (DFT) studies on related piperidine derivatives have been employed to calculate key reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. Studies on similar heterocyclic compounds have shown that derivatives with a more stabilized (lower energy) LUMO often exhibit significant biological activity, such as enzyme inhibition. sdu.dk The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

Table 1: Key Electronic Properties and Reactivity Descriptors

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; a lower LUMO energy is often correlated with higher reactivity. sdu.dk |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites for potential interactions. |

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing these molecules. Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra and for gaining insight into the electronic environment of the nuclei. For instance, the chemical shifts of the piperidine ring protons and carbons are sensitive to the ring's conformation and the orientation of the substituents. nih.govrsc.org Studies on derivatives have utilized complete ¹H and ¹³C NMR analyses to characterize the synthesized compounds. nih.gov

Infrared (IR) spectroscopy is another technique where computational predictions are useful. Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the carbonyl (C=O) stretch of the benzoyl group and the N-H bends of the amine.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations provide a detailed picture of these aspects.

The piperidine ring, a core component of the scaffold, is not planar and exists in various conformations. X-ray crystallography and NMR studies have consistently shown that the piperidine ring in this compound derivatives predominantly adopts a chair conformation. nih.govnih.gov This is the most stable conformation for a six-membered ring, as it minimizes both angle strain and torsional strain.

Table 2: Conformational Data for a Derivative, N-[(1-Benzoyl-piperidin-4-yl)meth-yl]benzamide

| Parameter | Value | Reference |

|---|---|---|

| Ring Conformation | Chair | nih.govnih.gov |

| Puckering Parameter (q2) | 0.0351 (1) Å | nih.gov |

| Puckering Parameter (phi2) | -50.61 (3)° | nih.gov |

| Puckering Parameter (q3) | 0.5633 (1) Å | nih.gov |

| Puckering Parameter (QT) | 0.5644 (2) Å | nih.gov |

| Puckering Parameter (θ2) | 3.67 (2)° | nih.gov |

For example, the rotation around the amide C-N bond of the benzoyl group is a significant conformational feature. Studies on related derivatives have used variable temperature ¹H NMR analysis to determine the activation enthalpy for this rotational barrier. nih.gov This provides insight into the flexibility of the benzoyl group and the rate of interconversion between different rotamers at physiological temperatures. The flexibility of side chains is crucial as it allows the molecule to adapt its conformation to fit optimally within a binding site. mdpi.com

Molecular Docking and Ligand-Based Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is central to the structure-based design of new derivatives of this compound.

Researchers have successfully used molecular docking to design novel derivatives targeting various receptors. For instance, derivatives have been designed as "biased agonists" for the serotonin (B10506) 5-HT₁A receptor. nih.govacs.org Docking studies of these compounds into a homology model of the 5-HT₁A receptor revealed crucial interactions, such as a charge-reinforced hydrogen bond between the protonated nitrogen atom and an aspartic acid residue (Asp3.32) in the receptor. acs.org Another key interaction observed was CH−π stacking between an aromatic ring of the ligand and a phenylalanine residue (Phe6.52). acs.org

Similarly, molecular docking has been applied to explore the potential of related piperidine scaffolds as inhibitors of the NLRP3 inflammasome and 15-lipoxygenase (15-LOX). sdu.dkmdpi.com These studies identify key amino acid residues in the binding pocket that form hydrogen bonds and hydrophobic interactions with the ligand, providing a rationale for the observed biological activity and guiding the synthesis of more potent and selective compounds. sdu.dkmdpi.com The binding free energy, calculated from docking results, is often used to rank potential drug candidates. sdu.dkmdpi.com

Theoretical Ligand-Target Interactions (without biological outcomes)

Molecular docking simulations are instrumental in predicting the binding modes of this compound derivatives with various protein targets. These theoretical studies provide detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex, independent of the ultimate biological effect.

One prominent area of study involves derivatives designed for monoaminergic G-protein coupled receptors (GPCRs), such as the serotonin 5-HT1A receptor. Docking studies using homology models of this receptor have elucidated a common binding pattern. A crucial interaction identified is a charge-reinforced hydrogen bond formed between the protonated nitrogen atom of the piperidine's aminomethyl group and the carboxyl group of a conserved aspartic acid residue (Asp3.32). acs.org Additionally, the aromatic portion of the ligand, such as a pyrimidine (B1678525) ring in certain derivatives, can engage in CH−π stacking interactions with aromatic residues like phenylalanine (Phe6.52) within the binding pocket. acs.org

The versatility of the scaffold is demonstrated in studies targeting other receptors, like the µ-opioid receptor. Molecular docking of 4-aminomethyl piperidine derivatives into the active site of this receptor has revealed a complex network of interactions. These ligands are predicted to fit within a pocket formed by transmembrane helices, engaging with a variety of amino acid residues. tandfonline.com Key interactions include those with residues such as Asp147, Tyr148, and Met151, which are known to be critical for ligand recognition in this receptor family. tandfonline.com The benzoyl group and other substitutions on the piperidine ring play a significant role in establishing these specific contacts.

The table below summarizes the key theoretical interactions observed between derivatives of the core scaffold and residues within the binding sites of different protein targets, as predicted by molecular docking studies.

| Target Protein | Ligand Core Structure | Interacting Residues | Predicted Interaction Type | Source |

|---|---|---|---|---|

| Serotonin 5-HT1A Receptor (Homology Model) | This compound derivative | Asp3.32 | Charge-Reinforced Hydrogen Bond | acs.org |

| Serotonin 5-HT1A Receptor (Homology Model) | This compound derivative | Phe6.52 | CH−π Stacking | acs.org |

| µ-Opioid Receptor | 4-Aminomethyl Piperidine derivative | Q124, W133, I144, D147, Y148, M151, V236, H297, W318, I322 | General Binding Pocket Engagement | tandfonline.com |

Pharmacophore Modeling and Virtual Screening for Novel Chemical Entities

Pharmacophore modeling is a powerful computational strategy used to identify novel molecules with the potential to bind to a target of interest. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor binding site. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

The this compound scaffold is well-suited for this approach. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, has been described as a crucial pharmacophore for anchoring ligands at the 5-HT2A receptor. nih.gov Based on the theoretical interactions described previously (5.3.1), a pharmacophore model for ligands based on this scaffold could be constructed. Such a model might include:

A positive ionizable feature centered on the aminomethyl nitrogen.

A hydrogen bond acceptor feature corresponding to the oxygen atom of the benzoyl carbonyl group.

One or more aromatic ring features.

A hydrophobic feature representing the piperidine ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform a virtual screening of large chemical databases containing millions of compounds. mdpi.comnih.gov This process filters the database to identify molecules that match the defined spatial and chemical features of the pharmacophore, regardless of their underlying chemical skeleton. arabjchem.org The resulting "hit" compounds, which may be structurally diverse from the original template molecules, can then be acquired or synthesized for further investigation. This ligand-based drug design approach is a time- and cost-effective method for discovering novel chemical entities that possess the key features required for target interaction. nih.gov

Predictive Modeling for Synthetic Feasibility and Reaction Pathways

Beyond predicting molecular interactions, computational chemistry also offers tools for assessing the synthetic feasibility of novel this compound derivatives. Predictive modeling in this context involves algorithms, often driven by machine learning, that analyze a target molecule and propose viable synthetic routes. These retrosynthesis prediction tools are trained on vast databases of known chemical reactions.

For a novel derivative of this compound, such a program would work backward from the final structure, breaking it down into simpler, commercially available, or easily synthesizable precursors. The feasibility of each proposed synthetic step is evaluated based on established chemical principles and the likelihood of success for the given transformation.

The synthesis of the core piperidine ring itself can be achieved through various established pathways, which would form the basis for any predictive model's rule set. mdpi.com Key transformations for forming substituted piperidines that would be considered by such predictive models are outlined in the table below.

| Reaction Type | Description | Relevance to Scaffold | Source |

|---|---|---|---|

| Hydrogenation of Pyridines | The catalytic reduction of a substituted pyridine (B92270) ring to form the corresponding saturated piperidine ring. Various catalysts like Palladium, Rhodium, or Raney-Ni can be used. | A fundamental and common method for creating the core piperidine structure from aromatic precursors. | mdpi.com |

| Reductive Amination | A reaction involving an aldehyde or ketone with an amine in the presence of a reducing agent to form a new, more substituted amine. | Can be used to introduce or modify the aminomethyl side chain at the 4-position of the piperidine ring. | |

| Amide Coupling (Acylation) | The reaction between an amine (the piperidine nitrogen) and a carboxylic acid (or its activated form, like an acyl chloride) to form an amide bond. | The key step for introducing the benzoyl group onto the piperidine nitrogen. | |

| Nitro-Mannich/Reduction Cyclization | An asymmetric reaction pathway that can be used to construct the piperidine ring stereoselectively, followed by reduction steps. | An advanced method for creating chiral piperidine derivatives. | mdpi.com |

By analyzing these and other reaction types, computational models can predict the most efficient and viable pathways to synthesize new analogs, flag potential difficulties, and help chemists prioritize synthetic targets for laboratory work.

Role of 1 Benzoylpiperidin 4 Yl Methanamine As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The (1-Benzoylpiperidin-4-yl)methanamine framework is a valuable starting point for the synthesis of elaborate molecular architectures, particularly those incorporating multiple heterocyclic rings. Its utility as a scaffold has been demonstrated in the development of novel serotonin (B10506) 5-HT1A receptor agonists. researchgate.netmdpi.com In these studies, the primary amine of the methanamine group serves as a key nucleophilic point for extension.

For example, novel aryloxyethyl derivatives have been synthesized by reacting this compound with various aryloxyethyl halides. This reaction builds upon the initial scaffold, linking the piperidine (B6355638) core to another aromatic system through a flexible ethylamine (B1201723) linker. The general synthetic approach involves the N-alkylation of the primary amine, creating a more complex secondary amine that is part of a larger, multi-component system. The benzoyl group on the piperidine nitrogen and the newly introduced aryl group can be further substituted, allowing for fine-tuning of the molecule's properties. researchgate.net This strategy highlights how the relatively simple this compound core can be methodically elaborated into significantly more complex structures with tailored functionalities. researchgate.netmdpi.com

| Parent Scaffold | Reagent Type | Resulting System | Reference |

| This compound | Aryloxyethyl Halides | Aryloxyethyl derivatives of the parent scaffold | researchgate.net |

| Substituted Piperidines | Benzoyl Chloride | Diamide derivatives | acs.org |

Application in Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in modern drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step from three or more starting materials. researchgate.net The structure of this compound, specifically its primary amine functionality, makes it an excellent candidate for use as a key building block in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). mdpi.combeilstein-journals.org

The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. beilstein-journals.org By employing this compound as the amine component, chemists can rapidly generate a diverse library of compounds. Each product incorporates the core piperidine scaffold while varying the other three inputs. This approach allows for the exploration of a vast chemical space around the central piperidine motif.

While direct literature detailing the use of this specific compound in an MCR is sparse, the principle is well-established with analogous structures. For instance, piperazine-based libraries have been successfully generated using a split-Ugi reaction for the discovery of dopamine (B1211576) receptor ligands. nih.gov Furthermore, the Ugi reaction has been applied to the synthesis of other 4-aminopiperidine (B84694) derivatives, demonstrating the compatibility of this scaffold with MCR conditions. researchgate.net The inherent efficiency and diversity-generating power of MCRs make this compound a highly valuable building block for creating large chemical libraries for high-throughput screening. researchgate.netresearchgate.net

Precursor for Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, while retaining the key biological activity of a parent molecule. mdpi.comwikipedia.org Bioisosterism involves substituting a functional group with another that possesses similar physical or chemical properties, whereas scaffold hopping entails replacing the central core of a molecule with a functionally equivalent but structurally distinct framework. mdpi.comnih.gov

This compound serves as an excellent precursor for such studies due to its modular nature. Researchers can systematically modify or replace each of its three main components:

The Benzoyl Group: This group can be replaced with other acyl or sulfonyl groups, or entirely different heterocyclic rings, to explore how changes in the electronic and steric properties at the piperidine nitrogen affect receptor binding.

The Piperidine Ring: The central piperidine scaffold can be "hopped" to other cyclic amines, such as piperazine (B1678402) or azepane, or replaced with conformationally restricted bicyclic systems to explore new chemical space. wikipedia.org

The Aminomethyl Side Chain: The primary amine can be alkylated, acylated, or used as a handle to attach other functional groups, effectively exploring the chemical space around a key interaction point.

| Original Scaffold/Fragment | Modification Strategy | Purpose | Reference |

| This compound | Derivatization of primary amine | Build complex systems, explore SAR | researchgate.net |

| Pyrimidine (B1678525) Ring | Bioisosteric replacement with Pyrazine | Modulate receptor affinity | mdpi.com |

| Molecular Core | Replacement with a new scaffold | Improve properties, find novel chemotypes | mdpi.comnih.gov |

Use in the Design of Chemical Probes for Receptor Studies (focused on chemical design, not biological results)

Chemical probes are specialized molecules designed to interact with a specific biological target, such as a receptor or enzyme, to study its function. nih.gov The design of these probes requires a scaffold that can be precisely modified to optimize binding affinity and selectivity, and potentially to incorporate a reporter group like a fluorescent tag or a reactive moiety for covalent labeling. organic-chemistry.orggoogle.com

The this compound structure is an ideal foundation for the rational design of such probes. Its use as a framework for designing potent 5-HT1A receptor ligands demonstrates the chemical principles involved. researchgate.netmdpi.com The design process begins with a model of the ligand-receptor complex, often derived from computational docking studies. mdpi.com This model identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's binding pocket.

Based on this structural information, chemical modifications are strategically planned:

Linker Attachment: The primary amine of the aminomethyl group provides a convenient attachment point for linkers. These linkers can be used to connect the core scaffold to reporter groups (e.g., fluorophores, biotin) or to reactive "warheads" designed to form a covalent bond with a nearby amino acid residue in the target protein. google.com

Modulation of Physicochemical Properties: The benzoyl group and the piperidine ring can be substituted to alter properties like solubility, lipophilicity, and conformational rigidity. For instance, in the design of 5-HT1A biased agonists, various substitutions were made on the benzoyl ring to enhance drug-like properties, guided by metrics such as the central nervous system multiparameter optimization (CNS-MPO) score. researchgate.net

Vectorial Design: The structure allows for vectorial design, where different parts of the molecule are directed toward specific sub-pockets of the binding site. The synthesis of aryloxyethyl derivatives from this compound is a clear example of extending a part of the molecule to probe for additional interactions within the receptor. researchgate.netmdpi.com

This systematic, structure-guided approach to chemical modification underscores the value of this compound as a core scaffold in the chemical design of sophisticated probes for receptor studies.

Future Directions in the Chemical Research of 1 Benzoylpiperidin 4 Yl Methanamine

Development of More Efficient and Sustainable Synthetic Methodologies

Key areas of development include:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of nitrile or oxime precursors is a cornerstone of amine synthesis. Future research will likely focus on developing more active and selective catalysts, such as those based on non-precious metals, to replace traditional platinum or palladium catalysts. Additionally, the use of milder reaction conditions, such as lower pressures and temperatures, will be a key objective.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The application of flow chemistry to the synthesis of (1-Benzoylpiperidin-4-yl)methanamine could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis offers the potential for highly selective transformations under mild reaction conditions. For instance, transaminases could be engineered to stereoselectively synthesize chiral amines from corresponding ketones, offering a green alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages |

| Catalytic Hydrogenation | Use of non-precious metal catalysts, milder reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and efficiency. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

Advanced Stereocontrol in Synthesis of Chiral Derivatives

The introduction of stereocenters into the this compound scaffold can have a profound impact on the biological activity and pharmacokinetic properties of its derivatives. Therefore, the development of synthetic methods that allow for precise control over stereochemistry is a critical area of future research.

Promising approaches for achieving advanced stereocontrol include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in chemical reactions is a powerful tool for the synthesis of chiral molecules. For example, asymmetric hydrogenation of a suitable prochiral precursor could provide access to enantiomerically pure derivatives of this compound.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to synthesize the desired chiral target molecule. For instance, starting from a chiral amino acid or a chiral piperidine (B6355638) derivative could provide a straightforward route to enantiomerically enriched products.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy for asymmetric synthesis. Chiral organocatalysts can be used to promote a variety of transformations, including asymmetric reductions and alkylations, to generate chiral derivatives of the this compound scaffold.

Integration of Machine Learning for De Novo Design of Analogues

Machine learning and artificial intelligence are poised to revolutionize the field of drug discovery. In the context of this compound, these computational tools can be used for the de novo design of novel analogues with desired biological activities and properties.

The integration of machine learning can be envisioned in several ways:

Generative Models: Generative adversarial networks (GANs) and variational autoencoders (VAEs) can be trained on large datasets of known bioactive molecules to generate novel chemical structures with a high probability of being active against a specific biological target. These models can be constrained to generate analogues of the this compound scaffold.

Predictive Modeling: Machine learning models can be developed to predict the biological activity, pharmacokinetic properties (ADME), and toxicity of virtual compounds. This allows for the rapid screening of large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Retrosynthetic Analysis: AI-powered tools can assist in the design of efficient synthetic routes for the newly designed analogues, accelerating the drug discovery pipeline.

Exploration of Novel Chemical Reactivity and Transformations of the Scaffold

Expanding the repertoire of chemical reactions that can be performed on the this compound scaffold is crucial for generating diverse libraries of analogues for biological screening. Future research will focus on exploring novel and previously unexploited reactivity of this scaffold.

Areas of interest include:

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining chemical synthesis. The development of methods for the site-selective C-H activation of the piperidine ring or the benzoyl group would open up new avenues for derivatization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for promoting a wide range of chemical transformations. This technology could be applied to the this compound scaffold to enable novel cross-coupling reactions, alkylations, and other functionalizations.

Multicomponent Reactions: Multicomponent reactions, in which three or more reactants combine in a single step to form a complex product, are highly efficient for generating molecular diversity. The development of new multicomponent reactions that incorporate the this compound scaffold would be a valuable tool for drug discovery.

Contribution to the Understanding of Chemical Space and Scaffold Diversity

The this compound scaffold occupies a specific region of chemical space, defined by its physicochemical properties, such as molecular weight, lipophilicity, and hydrogen bonding capacity. Future research will aim to expand the accessible chemical space around this scaffold by synthesizing a diverse range of analogues with a wide variety of functional groups and substitution patterns.

This exploration of chemical space will contribute to:

Scaffold Hopping: The systematic exploration of analogues can lead to the discovery of novel scaffolds with similar biological activity but different chemical structures, a process known as scaffold hopping. This can be a valuable strategy for overcoming intellectual property hurdles and improving the properties of existing drug candidates.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of diverse libraries of analogues will provide valuable data for understanding the structure-activity relationships of compounds based on the this compound scaffold. This knowledge can then be used to guide the design of more potent and selective drug candidates.

Fragment-Based Drug Discovery: The this compound scaffold itself can be considered a valuable fragment for fragment-based drug discovery. By systematically exploring the ways in which this fragment can be elaborated, it is possible to identify novel drug leads for a variety of biological targets.

Q & A

Basic: What are the established synthetic routes for (1-Benzoylpiperidin-4-yl)methanamine and its derivatives?

Methodological Answer:

The synthesis typically involves reductive amination and acylation reactions . For example:

- Step 1 : Reductive amination of 1-benzoyl-4-piperidone with aniline using sodium triacetoxyborohydride (STAB) and acetic acid yields intermediates like 1-benzoyl-4-(phenylamino)piperidine .

- Step 2 : Acylation of the intermediate with benzoyl chloride or related agents in the presence of triethylamine generates the final compound.

Optimization focuses on reaction time, solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side products.

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and piperidine ring conformation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 265.18) .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 249–296 nm .

Advanced: How do structural modifications influence 5-HT1A_{1A}1A receptor affinity and functional selectivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

Design Strategy : Introduce electron-withdrawing groups (e.g., chloro) to enhance receptor-ligand hydrogen bonding .

Advanced: How can contradictions in functional assay data (e.g., ERK vs. cAMP responses) be resolved?

Methodological Answer:

Contradictions arise from biased agonism or assay-specific conditions. Mitigation strategies include:

- Parallel Assays : Conduct ERK1/2 phosphorylation, adenylyl cyclase inhibition, and β-arrestin recruitment assays under identical conditions .

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant variations.

- Molecular Dynamics Simulations : Map ligand-receptor conformational changes to explain differential signaling .

Advanced: What strategies optimize selectivity over off-target receptors?

Methodological Answer:

- Pharmacophore Modeling : Identify critical residues in 5-HT binding pockets (e.g., Asp116, Ser199) to guide substitutions .

- Selectivity Screening : Use radioligand displacement assays against D, α-adrenergic, and histamine H receptors .

- Fragment-Based Design : Replace the benzoyl group with smaller moieties (e.g., cyclopropyl) to reduce steric hindrance .

Basic: What analytical methods ensure compound stability and purity?

Methodological Answer:

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- UV/Vis Spectroscopy : Track absorbance maxima (249 nm, 296 nm) to detect degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Advanced: How is biased agonism at 5-HT1A_{1A}1A receptors quantified experimentally?

Methodological Answer:

- Bias Factor Calculation : Use the Black-Leff equation to compare ligand efficacy () across pathways (ERK vs. cAMP) .

- Pathway-Specific Inhibitors : Co-administer inhibitors (e.g., U0126 for ERK) to isolate signaling contributions .

- In Vivo Correlation : Link biased signaling (e.g., ERK activation) to behavioral outcomes (e.g., forced swim test) .

Advanced: What challenges arise in designing multi-target ligands from this scaffold?

Methodological Answer:

- Receptor Crosstalk : 5-HT activation may antagonize dopamine D signaling, requiring balanced potency ratios .

- Metabolic Stability : Piperidine N-debenzoylation by CYP3A4 necessitates prodrug strategies or fluorinated analogs .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict multi-target binding without off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.